molecular formula C20H28N2S B10880631 1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-

1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-

Katalognummer: B10880631
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: UIGZOJDTJKYSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE is a complex organic compound that features a unique structure combining a cyclohepta-thieno-quinoline core with a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tert-butyl-substituted heterocycles, such as:

Uniqueness

What sets 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE apart is its unique combination of a cyclohepta-thieno-quinoline core with a tert-butyl group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C20H28N2S

Molekulargewicht

328.5 g/mol

IUPAC-Name

15-tert-butyl-9-thia-11-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),2(8),10,12(17)-tetraen-18-amine

InChI

InChI=1S/C20H28N2S/c1-20(2,3)12-9-10-15-14(11-12)18(21)17-13-7-5-4-6-8-16(13)23-19(17)22-15/h12H,4-11H2,1-3H3,(H2,21,22)

InChI-Schlüssel

UIGZOJDTJKYSFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCCC4)SC3=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.